5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

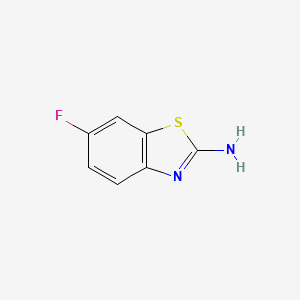

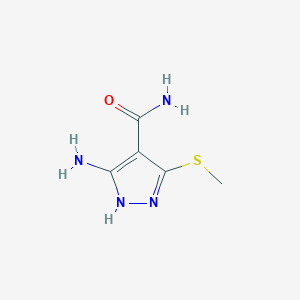

5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide is a chemical compound with the IUPAC Standard InChIKey: HQKQSHMJHHADQB-UHFFFAOYSA-N .

Synthesis Analysis

The synthesis of novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates involves the cyclocondensation of α-oxeketene S,S-dimethyl acetal building blocks with different alkyl, aryl, and heterocyclic acid hydrazides . Another method involves the use of ketene dithioacetals as starting materials .Molecular Structure Analysis

The molecular structure of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide can be found in the NIST Chemistry WebBook . The identities of the novel molecules synthesized from this compound were confirmed by NMR and HRMS spectrometry .Chemical Reactions Analysis

The chemical reactions involving 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide are complex. For instance, the reaction with cinnamaldehyde leads to the synthesis of ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate .Applications De Recherche Scientifique

Synthesis of N-acyl-pyrazoles

The compound serves as a precursor in the synthesis of diverse N-acyl-pyrazoles . This process involves cyclocondensation reactions with various hydrazides, leading to the production of novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates . These N-acyl-pyrazoles have significant importance due to their presence in many agrochemical and pharmaceutical products.

Antifungal Applications

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized for their antifungal activities . These compounds have shown considerable efficacy against a range of pathogenic fungi, which is crucial for the development of new fungicides with novel modes of action .

Heterocyclic Chemistry

In heterocyclic chemistry, this compound is utilized for creating new materials that could be beneficial in applied sciences. The pyrazole moiety, in particular, is a critical component in the design and production of new materials due to its versatility and the range of biological properties it can impart .

Agricultural Disease Management

Derivatives of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide are explored for their potential in managing agricultural diseases caused by pathogenic fungi. These derivatives can contribute to the security and efficiency of crop production by acting as biorational pesticides .

Organic Synthesis

This compound is involved in organic synthesis, where it acts as a building block for the construction of various organic molecules. Its reactivity allows for the formation of complex structures that are valuable in medicinal chemistry and material science .

Crystallography Studies

The crystal structure of derivatives of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide has been determined, which aids in understanding the molecular configuration and the potential interactions it may have with other molecules. This is essential for the development of new compounds with desired properties .

Mécanisme D'action

Target of Action

The primary target of 5-Amino-3-(Methylthio)-1H-Pyrazole-4-Carboxamide is the cyclooxygenase enzyme, specifically the COX-2 isoform . This enzyme plays a crucial role in the inflammatory process and is a common target for non-steroidal anti-inflammatory drugs (NSAIDs) .

Mode of Action

5-Amino-3-(Methylthio)-1H-Pyrazole-4-Carboxamide exerts its anti-inflammatory activity by inhibiting the cyclooxygenase-derived prostaglandin synthesis . This inhibition prevents the substrate arachidonic acid from binding to the COX enzyme active site . The compound’s interaction with its target results in a decrease in inflammation, pain, and fever .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway. By inhibiting the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of inflammatory mediators, including tumor necrosis factor-alpha (TNFα), interleukin-1 (IL1), and neuronal nitric oxide synthase (nNOS) .

Pharmacokinetics

The compound’s molecular weight is 147222 , which suggests that it may have good bioavailability due to its relatively small size

Result of Action

The molecular and cellular effects of 5-Amino-3-(Methylthio)-1H-Pyrazole-4-Carboxamide’s action include a significant decrease in the gene expression of inflammatory mediators such as iNOS, COX-2, and TNFα . Additionally, there is a reduction in IL1 and nNOS gene expression levels and an increase in IL10 level .

Orientations Futures

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been highlighted as a promising area for future research . The pharmacological significance of these scaffolds and the development of new methodologies for accessing new 1,2,4-triazole-containing scaffolds could be useful for the discovery of new drug candidates .

Propriétés

IUPAC Name |

5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHLPIXKNRKHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321115 | |

| Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |

CAS RN |

90914-35-5 | |

| Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)